Product packaging for Ferrous hexafluorosilicate(Cat. No.:CAS No. 12062-25-8)

Ferrous hexafluorosilicate

Cat. No.: B578268
CAS No.: 12062-25-8
M. Wt: 306.01
InChI Key: QJLSBHAFCOWSHF-UHFFFAOYSA-N
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Description

Contextual Significance of Hexafluorosilicates within Inorganic Chemistry

Hexafluorosilicates are a class of inorganic compounds containing the hexafluorosilicate (B96646) anion, [SiF₆]²⁻. This anion is an octahedral complex of silicon with six fluoride (B91410) ligands. Hexafluorosilicic acid (H₂SiF₆) is a significant byproduct of the phosphate (B84403) fertilizer industry and serves as a precursor for the synthesis of various hexafluorosilicate salts. nih.govcore.ac.ukwikipedia.org These salts have found applications in diverse areas, including water fluoridation, the production of porcelain and ceramics, and as wood preservatives. nih.govwikipedia.org

Within this family, ferrous hexafluorosilicate holds a special place, primarily due to the properties of the ferrous ion (Fe²⁺). Iron is a crucial element in numerous biological and chemical processes, and its ability to exist in different oxidation states and spin states makes its compounds subjects of intense study. nationalmaglab.org The ferrous ion in this compound is typically in a high-spin state, making the compound an excellent model system for studying the electronic and magnetic properties of high-spin Fe(II) complexes. nationalmaglab.orgresearchgate.netresearchgate.net Its relative stability against oxidation compared to other ferrous salts further enhances its utility as a standard in various spectroscopic techniques. nationalmaglab.org

The [Fe(H₂O)₆]²⁺ cation present in the hexahydrated form of this compound is a classic example of a hexaaqua metal ion complex. nationalmaglab.orgquora.com The study of such complexes is fundamental to understanding coordination chemistry, including ligand field theory, electronic transitions, and the Jahn-Teller effect.

Historical Trajectories and Milestones in this compound Research

The study of this compound has a rich history, particularly in the development of spectroscopic techniques for probing transition metal complexes. Early research recognized its value as a stable, crystalline material containing a well-defined high-spin ferrous center.

A significant recurrent theme in early research was the use of [Fe(H₂O)₆]SiF₆ as a standard for Electron Paramagnetic Resonance (EPR) spectroscopy of high-spin Fe(II) ions. nationalmaglab.org The integer spin of the ferrous ion (S=2) presents challenges for conventional EPR, but early researchers in the mid-20th century conducted pioneering work at high frequencies and fields to overcome these limitations, with this compound often being the compound of choice. nationalmaglab.org These early works, though hampered by instrumental difficulties, laid the groundwork for modern high-frequency and high-field EPR techniques. nationalmaglab.org

Mössbauer spectroscopy has also been a key technique in the study of this compound. These studies have provided valuable information about the electronic state of the iron nucleus, including its oxidation state and the symmetry of the local environment. researchgate.netumich.edu

Current Research Frontiers and Identified Gaps in the Study of this compound

Contemporary research on this compound continues to build upon its historical foundation while exploring new and exciting avenues.

Advanced Spectroscopic Characterization: Modern high-frequency and -field EPR (HFEPR) and frequency-domain magnetic resonance spectroscopy (FDMRS) are being employed to determine the spin Hamiltonian parameters of [Fe(H₂O)₆]SiF₆ with unprecedented accuracy. nationalmaglab.orgnih.gov These studies provide precise values for the zero-field splitting (D and E) and g-tensor components, which are crucial for understanding the electronic structure and magnetic anisotropy of the Fe(II) ion. nih.gov These experimental results are being complemented by theoretical calculations using methods like Density Functional Theory (DFT) to provide a deeper understanding of the electronic structure. researchgate.netnih.gov

Novel Properties and Applications: A recent and unexpected discovery is the photoluminescent properties of this compound hexahydrate. researchgate.netrsc.org Researchers have reported the electrochemical synthesis of luminescent nano-powders of this compound, which emit light in the red-yellow spectral region. researchgate.netrsc.org This finding opens up potential applications in areas such as optical materials and sensors. The mechanism is thought to involve electronic defect states related to silicon within the material's band gap. researchgate.netrsc.org

Materials Synthesis: this compound is also being explored as a precursor in the synthesis of other materials. For instance, it has been used in the formation of other iron-containing compounds and in the pickling solutions for treating advanced high-strength steels, where it can be one of the products formed on the steel surface. researchgate.net

Identified Gaps: Despite the extensive research, some gaps in our understanding of this compound remain. While the electronic structure has been studied, more comprehensive theoretical models could further elucidate the subtle interplay of factors influencing its magnetic and optical properties. The full characterization and optimization of its newly discovered photoluminescent properties are still in the early stages. Furthermore, a detailed exploration of its reactivity and potential as a catalyst or precursor in a wider range of chemical transformations is an area ripe for future investigation. The precise nature of the low-temperature phase transition also warrants further detailed structural and spectroscopic studies.

Data Tables

The following tables provide a summary of key data for this compound hexahydrate ([Fe(H₂O)₆]SiF₆) from the literature.

Table 1: Spin Hamiltonian Parameters for [Fe(H₂O)₆]SiF₆

ParameterValue (Pure)Value (8% Fe(II) in [Zn(H₂O)₆]SiF₆)Reference
D (cm⁻¹)+11.95(1)+13.42(1) nih.gov
E (cm⁻¹)0.658(4)0.05(1) nih.gov
gₓ2.099(4)2.25(1) nih.gov
gᵧ2.151(5)2.22(1) nih.gov
gz1.997(3)2.23(1) nih.gov
B₄⁰ (10⁻⁴ cm⁻¹)17(1)- nih.gov
B₄⁴ (10⁻⁴ cm⁻¹)18(4)- nih.gov

Table 2: Crystallographic Data for [Fe(H₂O)₆]SiF₆

PropertyValueTemperatureReference
Crystal SystemTrigonalRoom Temperature researchgate.net
Space GroupR3̅mRoom Temperature researchgate.net
Phase Transitionto Monoclinic~230 K scispace.com
Low-Temperature Space GroupP2₁/cBelow ~230 K scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6FeH12O6Si B578268 Ferrous hexafluorosilicate CAS No. 12062-25-8

Properties

IUPAC Name

hexafluorosilicon(2-);iron(2+);hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6Si.Fe.6H2O/c1-7(2,3,4,5)6;;;;;;;/h;;6*1H2/q-2;+2;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLSBHAFCOWSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6FeH12O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for Ferrous Hexafluorosilicate

Direct Synthesis Approaches

Direct synthesis methods involve the direct reaction of precursors to form the desired ferrous hexafluorosilicate (B96646) product. These are often straightforward and rely on fundamental chemical principles like neutralization and electrochemistry.

Acid-base neutralization is a primary method for preparing ferrous hexafluorosilicate. This process involves the reaction of an acid, specifically hexafluorosilicic acid (H₂SiF₆), with a suitable iron(II) base. The driving force for this reaction is the formation of a salt and water. umb.edu.pl Common iron(II) bases for this synthesis include ferrous hydroxide (B78521) (Fe(OH)₂) or ferrous carbonate (FeCO₃).

The general reaction can be represented as:

Fe(OH)₂(s) + H₂SiF₆(aq) → FeSiF₆(aq) + 2H₂O(l)

FeCO₃(s) + H₂SiF₆(aq) → FeSiF₆(aq) + H₂O(l) + CO₂(g)

In this process, the hexafluorosilicic acid neutralizes the base, resulting in the formation of the this compound salt, which can then be isolated from the solution, typically as a hydrate, upon evaporation of the water. The neutralization reaction is considered complete when the mole numbers of the acid and base are equivalent. umb.edu.pl The resulting salt can be precipitated and purified. This method is analogous to the preparation of other hexafluorosilicate salts, where hexafluorosilicic acid is reacted with various bases to produce the corresponding salt. wikipedia.org

Electrochemical synthesis offers a modern approach to producing high-purity materials with controlled morphologies, such as nano-powders. nih.gov Research has demonstrated the successful electrochemical synthesis of luminescent this compound hexahydrate (FeSiF₆·6H₂O) nano-powders. researchgate.netrsc.org

This method typically involves the use of bulk metallurgical FeSi₂/Si substrates as the source of both iron and silicon. researchgate.net The synthesis is carried out in an electrochemical cell where the application of an electric current drives the oxidation of the FeSi₂/Si anode in the presence of an appropriate electrolyte. The main electrochemical and chemical mechanisms are identified to facilitate the formation of the this compound. researchgate.netresearchgate.net This technique is advantageous as it can be performed at room temperature and atmospheric pressure, and the experimental parameters, such as applied voltage and electrolyte composition, can be adjusted to control the synthesis. nih.govresearchgate.net The resulting nano-powders have been noted for their strong photoluminescence in the red-yellow spectral region. researchgate.net

Acid-Base Neutralization Techniques for this compound

Metathesis and Precipitation Reactions in this compound Formation

Metathesis reactions, also known as double displacement or precipitation reactions, provide another route for the synthesis of this compound. differencebetween.comyoutube.com This method involves the exchange of ions between two soluble salt solutions, leading to the formation of an insoluble product, or precipitate. libretexts.orgquizlet.com

To synthesize this compound via this route, a soluble iron(II) salt, such as ferrous chloride (FeCl₂) or ferrous sulfate (B86663) (FeSO₄), is reacted with a solution of a soluble hexafluorosilicate salt, like sodium hexafluorosilicate (Na₂SiF₆) or ammonium (B1175870) hexafluorosilicate ((NH₄)₂SiF₆). If this compound is less soluble in the reaction medium than the starting salts and the other product, it will precipitate out of the solution.

The generalized reaction is as follows:

FeCl₂(aq) + Na₂SiF₆(aq) → FeSiF₆(s)↓ + 2NaCl(aq)

The removal of the solid this compound from the solution by filtration drives the reaction to completion. The success of this method hinges on the differential solubility of the products and reactants. youtube.com The formation of the solid precipitate is the key driving force for this type of reaction. youtube.comlibretexts.org

Optimization of Synthesis Parameters for this compound (e.g., temperature, reactant concentration, precursor selection)

Optimizing synthesis parameters is crucial for maximizing yield, purity, and desired physical properties of the final product. Key parameters include temperature, reactant concentration, and the choice of precursors.

Studies on the synthesis of analogous compounds like sodium hexafluorosilicate have shown that reactant concentration (molar ratio), reaction temperature, and contact time significantly impact the product yield. bibliotekanauki.pl For instance, using a 25% excess of the sodium source (sodium chloride or sodium hydroxide) and a reaction temperature of 40°C for 40 minutes were found to be optimal for producing sodium hexafluorosilicate. bibliotekanauki.pl Similar principles can be applied to the synthesis of this compound. Increasing reactant concentration can enhance the reaction rate but may also lead to the formation of soluble byproducts if not carefully controlled. bibliotekanauki.pl

In electrochemical synthesis, parameters such as the applied voltage and the composition of the solvent/electrolyte are critical. researchgate.net The choice of precursor is also vital; for example, using metallurgical FeSi₂/Si substrates in electrochemical synthesis directly provides the necessary iron and silicon. researchgate.net

ParameterEffect on SynthesisExample of Optimization
Reactant Concentration Influences reaction rate and product yield. Excess of one reactant can drive the reaction to completion but may require additional purification steps.In related hexafluorosilicate syntheses, a 25% excess of the cation source maximized the yield of the desired salt precipitate. bibliotekanauki.pl
Temperature Affects reaction kinetics and the solubility of the product. Higher temperatures can increase reaction rates but may also increase the solubility of the product, reducing precipitation yield.An optimal temperature of 40°C was identified for the precipitation of sodium hexafluorosilicate to maximize yield while preventing gel formation at higher temperatures. bibliotekanauki.pl
Precursor Selection The choice of starting materials determines the reaction pathway (e.g., neutralization vs. metathesis) and potential impurities.Using ferrous hydroxide in a neutralization reaction with hexafluorosilicic acid yields water as a byproduct, while using ferrous carbonate produces carbon dioxide gas.
Reaction Time Sufficient time is needed for the reaction to reach completion.A contact time of 40 minutes was found to be optimal for the precipitation of sodium hexafluorosilicate. bibliotekanauki.pl

Control over Morphology and Size of this compound (e.g., nanocrystalline forms)

Controlling the morphology and size of this compound particles is essential for its application in advanced materials. The synthesis method plays a determinative role in the final physical form of the compound. core.ac.uk

Electrochemical synthesis has been specifically highlighted as a method to produce this compound in the form of nano-powders. researchgate.netrsc.org By carefully controlling the electrochemical conditions—such as current density, potential, and electrolyte composition—it is possible to influence the nucleation and growth of the crystals, thereby controlling their final size and morphology. nih.gov

Furthermore, hydrothermal treatments have been shown to influence the size and shape of particles derived from hexafluorosilicic acid. acs.org Although studied for silica (B1680970) particles, this suggests that post-synthesis treatments or the use of hydrothermal synthesis conditions could be a viable strategy for controlling the morphology of this compound. The use of additives and templating agents during synthesis is another common strategy to direct the growth of crystals and achieve specific morphologies, from uniform nanoparticles to larger, well-defined crystalline structures.

Advanced Structural Elucidation and Crystallographic Analysis of Ferrous Hexafluorosilicate

Single-Crystal X-ray Diffraction Studies of Ferrous Hexafluorosilicate (B96646) Hydrates

Single-crystal X-ray diffraction (SC-XRD) is a cornerstone technique for determining the three-dimensional atomic arrangement within a crystalline material. mdpi.comuhu-ciqso.es For ferrous hexafluorosilicate hexahydrate (FeSiF₆·6H₂O), SC-XRD studies have revealed a structure that is highly dependent on temperature.

At room temperature, the crystal structure is often described with a trigonal space group. However, detailed investigations have shown the presence of extra reflections in the diffraction patterns that are inconsistent with the commonly cited R-3m space group, suggesting a more complex, disordered arrangement. scispace.comresearchgate.net

Upon cooling, FeSiF₆·6H₂O undergoes a phase transition to a more ordered, lower-symmetry state. scispace.com Below approximately 250 K, the crystal structure transforms to a monoclinic system with the space group P2₁/c. scispace.comresearchgate.net This low-temperature phase is more ordered and has been crucial for accurately defining the atomic positions and bonding geometry.

Crystallographic Data for this compound Hexahydrate (Low-Temperature Phase)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature< 250 K

Neutron Diffraction Investigations for Precise Atomic Position Determination in this compound

While X-ray diffraction is powerful, its ability to precisely locate hydrogen atoms is limited. Neutron diffraction offers a significant advantage in this regard because neutrons scatter from atomic nuclei, making the technique particularly sensitive to lighter elements like hydrogen. mdpi.comwikipedia.org

A seminal neutron diffraction study on this compound hexahydrate provided critical insights into the bond distances and thermal motion within the crystal. scispace.com This investigation was essential for accurately determining the positions of the hydrogen atoms in the water molecules and understanding their role in the hydrogen bonding network. The study helped to refine the positions of all atoms in the [Fe(H₂O)₆]²⁺ and [SiF₆]²⁻ ions.

Selected Interatomic Distances in this compound Hexahydrate from Neutron Diffraction
BondAverage Distance (Å)
Fe-O2.15
Si-F1.69
O···F (Hydrogen Bond)2.78

Note: Data derived from a study on the isostructural manganese compound, which provides a close approximation for the ferrous analogue. researchgate.net

Temperature-Dependent Phase Transitions and Structural Reconfigurations in this compound Systems

This compound is known to exhibit a significant structural phase transition as a function of temperature. researchgate.net This phenomenon has been investigated using techniques like Raman spectroscopy and differential scanning calorimetry, in addition to diffraction methods. scispace.comresearchgate.net

At higher temperatures (above ~250 K), the compound exists in a disordered trigonal phase. scispace.com As the temperature is lowered, a distinct, first-order phase transition occurs, leading to a more ordered monoclinic phase with P2₁/c symmetry. scispace.comresearchgate.net This transition is a common feature among related hexafluorosilicate compounds. researchgate.netdntb.gov.ua The transition involves a reorientation of the [Fe(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra and a change in the hydrogen bonding network. The spectra of the ferrous salt below approximately 230 K cannot be fitted to the higher symmetry R3m or R3 groups, which is consistent with the transition to the P2₁/c space group. scispace.com

Analysis of Coordination Environment and Intermolecular Interactions in this compound (e.g., hydrogen bonding networks)

The crystal structure of this compound hexahydrate is built from two primary ionic complexes: the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺, and the hexafluorosilicate anion, [SiF₆]²⁻.

Coordination of Iron (Fe²⁺): The ferrous ion is octahedrally coordinated to six water molecules. The Fe-O bond distance is a key parameter, with typical values for hexaaquairon(II) ions being around 2.15 Å. researchgate.netresearchgate.net This coordination forms a stable cationic complex.

Coordination of Silicon (Si⁴⁺): The silicon atom is at the center of a regular octahedron formed by six fluorine atoms. The Si-F bonds are strong and covalent in nature.

Spectroscopic Characterization and Electronic Structure of Ferrous Hexafluorosilicate

Electron Paramagnetic Resonance (EPR) Spectroscopy of Ferrous Hexafluorosilicate (B96646)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic environment of paramagnetic species like the high-spin Fe(II) ion (3d⁶, S=2) in ferrous hexafluorosilicate. However, the large zero-field splitting (ZFS) characteristic of such non-Kramers ions often makes them difficult to study using conventional EPR frequencies.

To overcome the challenges posed by large ZFS, high-frequency and -field EPR (HFEPR) has been employed to study this compound. researchgate.netnationalmaglab.org These advanced techniques use high frequencies (in the range of 150–700 GHz) and strong magnetic fields (up to 25 Tesla), which are necessary to induce and observe the electron spin transitions. nationalmaglab.org HFEPR studies have been conducted on both pure [Fe(H₂O)₆]SiF₆ and samples where Fe(II) is doped into the isostructural diamagnetic host [Zn(H₂O)₆]SiF₆. researchgate.netnih.gov The use of multiple high frequencies allows for the construction of frequency vs. magnetic field diagrams, which are characteristic of a quintet (S=2) state and enable a precise determination of the spin Hamiltonian parameters. nationalmaglab.org The high resolution and signal-to-noise ratio of these spectra have provided a detailed understanding of the electronic ground state of the [Fe(H₂O)₆]²⁺ cation within the fluorosilicate lattice. researchgate.netsigmaaldrich.com

The HFEPR spectra of this compound are analyzed using a spin Hamiltonian model. For an S=2 system, this Hamiltonian includes terms for the electron Zeeman interaction and the zero-field splitting (ZFS). The ZFS arises from spin-orbit coupling and the local distortion of the coordination environment, which removes the degeneracy of the Mₛ spin sublevels even in the absence of an external magnetic field. nationalmaglab.org

For pure [Fe(H₂O)₆]SiF₆, HFEPR studies have yielded accurate values for the axial (D) and rhombic (E) ZFS parameters, as well as the g-matrix components. researchgate.netnih.gov Uniquely, these studies have also allowed for the determination of fourth-order ZFS parameters (B₄⁰ and B₄⁴), which are typically very difficult to obtain experimentally. researchgate.netsigmaaldrich.com The positive sign of the D value indicates the nature of the electronic ground state. nationalmaglab.org

In studies of iron(II) doped into zinc hexafluorosilicate, a different set of spin Hamiltonian parameters is found, reflecting the subtle changes in the local coordination geometry of the iron ion within the zinc lattice. researchgate.netnih.gov These experimental parameters have been compared with theoretical values obtained from ligand-field theory and density functional theory (DFT) calculations, which have successfully reproduced the experimental findings. researchgate.netnih.gov

Spin Hamiltonian Parameters for this compound and Doped Analogs
CompoundD (cm⁻¹)E (cm⁻¹)gₓgᵧg₂B₄⁰ (x 10⁻⁴ cm⁻¹)B₄⁴ (x 10⁻⁴ cm⁻¹)Reference
Pure [Fe(H₂O)₆]SiF₆+11.95(1)0.658(4)2.099(4)2.151(5)1.997(3)17(1)18(4) researchgate.netsigmaaldrich.com
Fe(II) doped in [Zn(H₂O)₆]SiF₆+13.42(1)0.05(1)2.25(1)2.22(1)2.23(1)-- researchgate.netnih.gov

High-Frequency and -Field EPR (HFEPR) Investigations

Raman and Infrared Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Raman and infrared (IR) techniques, provides information about the molecular and lattice vibrations within the crystal structure of this compound. These vibrations are sensitive to the crystal symmetry and changes that occur during phase transitions.

The vibrational spectra of [Fe(H₂O)₆]SiF₆ feature modes corresponding to the internal vibrations of the [SiF₆]²⁻ anion, the [Fe(H₂O)₆]²⁺ cation, and the lattice phonons which involve the collective motions of these ionic units. scispace.comresearchgate.net For the octahedral [SiF₆]²⁻ anion, the characteristic normal modes of vibration (ν₁, ν₂, ν₃, ν₄, ν₅, ν₆) can be assigned in the spectra. spectroscopyonline.com For instance, the symmetric Si-F stretching mode (ν₁) is typically observed as a strong band in the Raman spectrum. biointerfaceresearch.com The vibrational modes of the coordinated water molecules (stretching, bending, and librational modes) are also present. scispace.com The analysis of these modes provides insight into the bonding and structure of the constituent ions. biointerfaceresearch.com

Raman spectroscopy has been particularly useful in studying a structural phase transition in this compound. scispace.comresearchgate.net At room temperature, the compound has a rhombohedral crystal structure with R3 symmetry. scispace.com However, upon cooling to approximately 230-250 K, it undergoes a phase transition to a low-temperature phase with a monoclinic P2₁/c space group. scispace.comresearchgate.net This change in crystal symmetry is clearly reflected in the Raman spectra, particularly in the lattice vibration region. Below the transition temperature, the observed spectra can no longer be interpreted based on the high-temperature R3 symmetry, consistent with the lower symmetry of the P2₁/c space group. scispace.comresearchgate.net This transition is a key feature distinguishing this compound from the isostructural nickel salt, which remains in the R3 symmetry down to 10 K. scispace.com

Characterization of Lattice Vibrations and Molecular Modes

Mössbauer Spectroscopy for Iron(II) Oxidation State and Site Characterization in this compound

Mössbauer spectroscopy is an extremely sensitive technique for studying iron-containing compounds, providing precise information about the oxidation state, spin state, and local coordination environment of the iron nucleus. plos.orgnih.gov The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.govresearchgate.net

Electronic Absorption Spectroscopy and Ligand Field Theory (LFT) Applications to this compound

Electronic absorption spectroscopy is a important technique for probing the electronic transitions within a compound. For this compound, the electronic absorption data provides valuable insights into the arrangement and energies of the d-orbitals of the Fe(II) ion. nationalmaglab.org

Ligand field theory (LFT), an extension of crystal field theory and molecular orbital theory, is employed to interpret these absorption spectra. libretexts.org LFT considers the interaction between the metal d-orbitals and the ligand orbitals. In the case of [Fe(H₂O)₆]²⁺, the water molecules act as ligands, and their lone pair orbitals interact with the d-orbitals of the iron center. libretexts.org

The analysis of the electronic absorption data for [Fe(H₂O)₆]SiF₆ through LFT suggests that the ground state of the Fe(II) ion is a ⁵A₁ state. researchgate.netnih.gov This finding is crucial as it validates the use of a spin Hamiltonian model to describe the magnetic properties of the complex. researchgate.netnih.gov The ligand field splitting energy (Δo) is a key parameter derived from LFT, which quantifies the energy difference between the t₂g and eg* sets of d-orbitals. libretexts.org For weak field ligands like water, this splitting is relatively small, leading to a high-spin d⁶ configuration for the Fe(II) ion, consistent with experimental observations. libretexts.org

The application of LFT allows for a detailed understanding of the electronic structure, which is fundamental for interpreting the results from other spectroscopic methods.

Frequency Domain Magnetic Resonance Spectroscopy (FDMRS) Studies of this compound

Frequency Domain Magnetic Resonance Spectroscopy (FDMRS) is a powerful technique that complements traditional field-swept Electron Paramagnetic Resonance (EPR) by sweeping the frequency at a fixed magnetic field. nih.gov This method has been successfully applied to study both pure [Fe(H₂O)₆]SiF₆ and samples where Fe(II) is doped into a diamagnetic [Zn(H₂O)₆]SiF₆ host. researchgate.netnationalmaglab.org

FDMRS, along with high-frequency and -field EPR (HFEPR), has enabled the precise determination of the spin Hamiltonian parameters for the Fe(II) ion in this compound. researchgate.netnih.gov The spin Hamiltonian is a mathematical model used to describe the magnetic energy levels of a paramagnetic ion in a crystal. For an S=2 system like high-spin Fe(II), the key parameters are the axial zero-field splitting (ZFS) parameter (D) and the rhombic ZFS parameter (E), as well as the g-tensor components.

The high resolution and signal-to-noise ratio of FDMRS spectra have yielded accurate values for these parameters. researchgate.netnih.gov For pure [Fe(H₂O)₆]SiF₆, the determined parameters include not only D and E but also fourth-order ZFS parameters, which are rarely obtainable with other techniques. researchgate.netnih.gov

The ability of FDMRS to probe zero-field transitions provides a direct measurement of the energy level separations in the absence of an external magnetic field, offering a comprehensive picture of the electronic ground state of the Fe(II) ion. nih.gov

Table 1: Spin Hamiltonian Parameters for this compound and Doped Analogs

CompoundD (cm⁻¹)E (cm⁻¹)g-valuesB₄⁰ (x 10⁻⁴ cm⁻¹)B₄⁴ (x 10⁻⁴ cm⁻¹)
Pure [Fe(H₂O)₆]SiF₆+11.95(1)0.658(4)[2.099(4), 2.151(5), 1.997(3)]17(1)18(4)
8% Fe(II) in [Zn(H₂O)₆]SiF₆+13.42(1)0.05(1)[2.25(1), 2.22(1), 2.23(1)]--

Data sourced from Krzystek et al. (2011). researchgate.netnih.gov

Inelastic Neutron Scattering (INS) for Elucidating Magnetic Excitations in this compound

Inelastic Neutron Scattering (INS) is a powerful experimental technique for directly probing the magnetic excitations (magnons) in a material. aps.orgaps.org By scattering neutrons off a sample and analyzing the energy and momentum transfer, one can map out the dispersion and density of states of these magnetic excitations.

While specific INS studies focusing solely on this compound are not extensively detailed in the provided search results, the technique is broadly applicable to understanding the magnetic dynamics in similar iron-based compounds. aps.orgaps.org For instance, INS has been used to study spin waves in other iron compounds like YFeO₃ and FeF₂. aps.orgaps.org

In the context of [Fe(H₂O)₆]SiF₆, INS could provide crucial information about the exchange interactions between adjacent Fe(II) ions in the crystal lattice. The energy of the magnetic excitations is related to the strength of these exchange interactions. aps.org Such measurements would complement the single-ion picture provided by FDMRS and LFT, offering a more complete understanding of the collective magnetic behavior of the system.

Theoretical calculations, such as those based on density functional theory (DFT), can be used in conjunction with INS data to model the phonon density of states, which helps in distinguishing magnetic excitations from lattice vibrations (phonons). researchgate.net

Theoretical and Computational Investigations of Ferrous Hexafluorosilicate

Density Functional Theory (DFT) Calculations for Electronic and Magnetic Properties of Ferrous Hexafluorosilicate (B96646)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org In the study of ferrous hexafluorosilicate, DFT calculations have been instrumental in understanding its electronic and magnetic characteristics. nih.govresearchgate.net

Researchers have employed DFT to analyze the electronic structure and rationalize the energies and symmetries of phonons in the compound. researchgate.net For instance, DFT calculations using the BP86 functional combined with Ahlrichs type basis sets (VDZ and TZV) have been performed based on the known crystal structure of [Fe(H₂O)₆]SiF₆. nationalmaglab.org These calculations help in interpreting experimental data, such as that from Raman spectroscopy, by providing a theoretical framework for the observed vibrational modes. researchgate.net

DFT has also been applied to investigate the electronic properties of related systems, such as the ferrous and ferric hexaaquo ions, [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺. Using B3LYP hybrid density functionals, these studies have explored optimized structures and vibrational modes. For the [Fe(H₂O)₆]²⁺ ion, a key component of this compound, DFT analysis predicted an octahedral coordination with inequivalent Fe-O distances, which suggests a Jahn-Teller distortion. researchgate.net However, it is noted that some studies have ruled out the occurrence of this distortion in aqueous solutions. researchgate.net

While DFT is a versatile tool, for reproducing specific magnetic parameters like spin Hamiltonian values in this compound, other methods have sometimes been found to be more accurate. nih.govresearchgate.net Nevertheless, DFT remains essential for providing a foundational understanding of the system's electronic ground state and properties. wikipedia.orgnih.gov

Unrestricted Hartree-Fock (UHF) Studies on this compound Electronic Structure

The Unrestricted Hartree-Fock (UHF) method is a variant of the Hartree-Fock method particularly suited for open-shell systems, such as the high-spin Fe(II) ion in this compound which has unpaired electrons. numberanalytics.com In UHF, electrons with alpha and beta spins are allowed to occupy different spatial orbitals, offering a more flexible and accurate description for such systems. numberanalytics.comlibretexts.org

Computational studies on [Fe(H₂O)₆]SiF₆ have utilized the UHF approach to great effect. nih.govresearchgate.net Specifically, in research combining experimental high-frequency and -field electron paramagnetic resonance (HFEPR) with theoretical calculations, the UHF method successfully reproduced the spin Hamiltonian parameters for an iron(II)-doped zinc hexafluorosilicate crystal, [Fe₀.₀₈Zn₀.₉₂(H₂O)₆]SiF₆, which serves as a magnetically dilute model for the pure ferrous compound. nih.govnationalmaglab.org The calculations were performed using the ORCA software package with Ahlrichs type basis sets. nationalmaglab.org

The success of the UHF calculations in these studies highlights their utility in accurately modeling the electronic structure and magnetic properties of transition metal complexes with unpaired electrons. nih.govnumberanalytics.com The ability to reproduce experimental parameters validates the theoretical model and provides deeper insight into the electronic origins of the observed magnetic behavior. researchgate.net

Molecular Dynamics Simulations Applied to this compound (e.g., dynamic behavior, lattice interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While detailed MD simulation studies focusing specifically on the dynamic behavior and lattice interactions within the crystal structure of this compound are not extensively documented in the provided search results, research on related systems offers valuable insights.

For example, MD simulations have been employed to study the behavior of Fe²⁺ ions in aqueous solutions. researchgate.net Ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations at the Hartree-Fock level have been used to describe the structural and dynamical behavior of the hydrated Fe²⁺ ion. These simulations show that the Fe²⁺ ion is octahedrally coordinated by six water ligands, with a primary ion-oxygen distance of 2.15 Å. researchgate.net This is the same [Fe(H₂O)₆]²⁺ cation that forms the core of the this compound crystal structure. nih.gov The simulations also reveal the influence of the ion on water molecules beyond the first hydration shell, indicating its structure-forming abilities. researchgate.net

Furthermore, MD simulations have been applied to investigate fluorosilicate glasses. postech.ac.kr One study on the effects of Li₂O on the crystallization of fluorosilicate glass used MD to understand how additives affect the coordination environment and diffusion of fluorine, which in turn governs the rate of crystallization. postech.ac.kr This demonstrates the power of MD to probe lattice interactions and dynamic processes in silicate-based materials.

Although direct application to the this compound crystal is not detailed, these related studies suggest that MD simulations could be a powerful tool to investigate its lattice dynamics, the stability of the hydrated cation within the crystal, and interactions between the [Fe(H₂O)₆]²⁺ cation and the [SiF₆]²⁻ anion.

Ligand Field Theory Modeling and Validation with Spectroscopic Data for this compound

Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory that describes the electronic structure and bonding in coordination complexes. numberanalytics.comlibretexts.orgnumberanalytics.com It has been extensively used to model the properties of this compound and validate the models against experimental spectroscopic data. nih.govnationalmaglab.org

The [Fe(H₂O)₆]²⁺ cation in this compound is a high-spin d⁶ system. nationalmaglab.org LFT models are used to analyze the splitting of the metal's d-orbitals by the electrostatic field of the six water ligands in an octahedral arrangement. numberanalytics.com This splitting gives rise to the characteristic electronic transitions observed in absorption spectroscopy. nationalmaglab.orgnumberanalytics.com

Researchers have used LFT programs with a full d⁶ basis set to analyze the electronic absorption data for [Fe(H₂O)₆]SiF₆. nationalmaglab.orgresearchgate.net This analysis helps in assigning the observed spectral bands to specific electronic transitions and determining the ground state of the complex. The LFT analysis for this compound suggests a ⁵A₁ ground state, which is consistent with the successful application of a spin Hamiltonian model to describe its magnetic properties. nih.govresearchgate.netresearchgate.net

The parameters derived from LFT modeling can be correlated with experimental data from techniques like electronic absorption spectroscopy, magnetic circular dichroism, and Raman spectroscopy, providing a comprehensive and validated picture of the electronic structure. nationalmaglab.org This synergy between theory and experiment is crucial for understanding the origins of the compound's magnetic and spectroscopic properties. numberanalytics.com

Understanding Spin States and Magnetic Anisotropy in this compound Systems

The Fe(II) ion in [Fe(H₂O)₆]SiF₆ is in a high-spin state (S=2). nih.govresearchgate.net A key feature of such non-Kramers ions is the removal of the degeneracy of the spin sublevels even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). nationalmaglab.org This splitting arises from spin-orbit coupling and leads to magnetic anisotropy, where the magnetic properties of the material depend on the direction of measurement. mpg.demagnetism.eu

The magnetic anisotropy in this compound is described by the spin Hamiltonian parameters, primarily the axial (D) and rhombic (E) ZFS parameters. nih.gov High-frequency and -field electron paramagnetic resonance (HFEPR) studies have been pivotal in accurately determining these parameters. For pure [Fe(H₂O)₆]SiF₆, these studies have yielded precise values for D and E, as well as for the g-tensor and even higher-order ZFS parameters. nih.govresearchgate.net The positive sign of D indicates that the Mₛ = 0 sublevel is the lowest in energy, with the other sublevels at higher energies. aip.org

Computational methods, including LFT and UHF calculations, are used to understand the electronic origins of this magnetic anisotropy. nih.govresearchgate.net The values of D and E are sensitive to the geometry of the coordination sphere and the nature of the metal-ligand bonds. rsc.org Theoretical models help to correlate these structural features with the observed magnetic parameters.

The table below summarizes the experimentally determined spin Hamiltonian parameters for pure this compound and an iron-doped analogue, showcasing the detailed understanding achieved through a combination of advanced spectroscopy and theoretical analysis.

Compound D (cm⁻¹) E (cm⁻¹) g-values Fourth-Order ZFS Parameters (cm⁻¹) Reference
Pure [Fe(H₂O)₆]SiF₆+11.95(1)0.658(4)[2.099(4), 2.151(5), 1.997(3)]B₄⁰ = 17(1)×10⁻⁴, B₄⁴ = 18(4)×10⁻⁴ nih.govresearchgate.net
[Fe₀.₀₈Zn₀.₉₂(H₂O)₆]SiF₆+13.42(1)0.05(1)[2.25(1), 2.22(1), 2.23(1)]Not Reported nih.govresearchgate.netresearchgate.net

This detailed characterization of the spin states and magnetic anisotropy makes this compound a benchmark system for testing and refining theoretical models of magnetism in transition metal complexes. nih.govnationalmaglab.org

Reactivity, Stability, and Chemical Transformations of Ferrous Hexafluorosilicate

Hydrolytic Stability and Decomposition Pathways of Ferrous Hexafluorosilicate (B96646) in Aqueous Media

Ferrous hexafluorosilicate hexahydrate is known for its high solubility in water. The dissolution process involves the dissociation of the salt into its constituent hydrated ions: the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺, and the hexafluorosilicate anion, [SiF₆]²⁻.

The stability of the compound in aqueous solution is primarily related to the hydrolysis of the hexafluorosilicate anion. The [SiF₆]²⁻ anion is generally stable in neutral to acidic solutions. However, under certain conditions, it can undergo hydrolysis, especially with a change in pH. The hydrolysis of the hexafluorosilicate anion is a reversible process that can lead to the formation of silicon dioxide and fluoride (B91410) ions.

Table 1: Solubility of this compound Hexahydrate

Temperature (°C)Solubility ( g/100 g H₂O)
072.1
2577.0
106100.1

This table presents the solubility of this compound hexahydrate in water at different temperatures, based on available data.

Reactions of this compound with Other Chemical Species and Ligands

The hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺, derived from the dissolution of this compound, can undergo ligand substitution reactions. In these reactions, the water molecules in the coordination sphere of the iron(II) ion are replaced by other ligands.

A notable example is the reaction with 1,2,4-triazole (B32235) and its derivatives. These reactions can lead to the formation of coordination polymers where the iron(II) centers are bridged by the triazole ligands. These materials are of interest due to their spin-crossover properties. royalsocietypublishing.orgethz.ch The specific products and their properties can be influenced by the reaction conditions and the nature of the triazole ligand used. researchgate.net

The hexafluorosilicate anion can also participate in reactions. For instance, the addition of a strong base to a solution of this compound will lead to the precipitation of iron(II) hydroxide (B78521) and the decomposition of the hexafluorosilicate anion.

Redox Behavior and Iron Oxidation State Transitions Involving this compound

The iron in this compound is in the +2 oxidation state (ferrous). This Fe(II) ion can be oxidized to the +3 oxidation state (ferric) by strong oxidizing agents. The [Fe(H₂O)₆]²⁺ complex is considered relatively resistant to oxidation by atmospheric oxygen in acidic or neutral solutions, contributing to the compound's stability. nationalmaglab.org

The redox potential of the Fe(II)/Fe(III) couple is influenced by the coordination environment of the iron ion. Changes in ligands can shift this potential, making oxidation either more or less favorable. The study of iron-catechol complexes, for example, demonstrates how ligand binding affects the stability and redox properties of the iron center. researchgate.net

This compound is a high-spin Fe(II) salt, which makes it a subject of interest in spectroscopic studies to understand the electronic structure of the ferrous ion. nationalmaglab.org The transition between the high-spin and low-spin states in iron(II) complexes, often triggered by changes in temperature or pressure, is a key area of research, particularly in materials science. royalsocietypublishing.orgethz.ch

Thermal Stability and Decomposition Mechanisms of this compound

The thermal decomposition of this compound hexahydrate occurs in stages. Thermogravimetric analysis (TGA) of similar hydrated metal complexes shows that the initial stage of decomposition typically involves the loss of water of hydration. researchgate.net For FeSiF₆·6H₂O, heating would first lead to the removal of the six water molecules.

Further heating would cause the decomposition of the anhydrous this compound. The decomposition products would likely include volatile silicon tetrafluoride (SiF₄) and solid iron(II) fluoride (FeF₂). At higher temperatures, further reactions or decompositions could occur. The exact decomposition pathway and the nature of the final products can be influenced by the heating rate and the atmosphere under which the decomposition is carried out.

Advanced Materials Applications and Research Prospects of Ferrous Hexafluorosilicate

Applications in Magnetic Materials and Devices Utilizing Ferrous Hexafluorosilicate (B96646)

Ferrous hexafluorosilicate belongs to a class of compounds that are integral to the development of modern magnetic materials. cittastudi.it These materials are fundamental components in a wide array of devices, including electric motors, generators, transformers, and data storage technologies like computer hard disks. cittastudi.it The primary function of magnetic materials is to control and guide magnetic fields. nimte.ac.cn

While specific research on this compound's direct application in commercial magnetic devices is not extensively documented in the public domain, its constituent elements and chemical structure suggest potential in specialized magnetic applications. Iron-based materials, in general, are the cornerstone of both soft and hard magnetic materials. stanfordmagnets.com For instance, iron oxides are used to create ferrofluids, or "liquid magnets," and are also employed in biomedical applications for separating biological molecules. cittastudi.it

The performance of magnetic materials is characterized by properties such as permeability, which is the ability to support the formation of a magnetic field within itself, and coercivity, the resistance to becoming demagnetized. nimte.ac.cn Different applications demand different magnetic characteristics; for example, transformers and motors often utilize soft magnetic materials with low coercivity and high permeability, while permanent magnets require hard magnetic materials with high coercivity. nimte.ac.cnmetglas.com The investigation into this compound's specific magnetic properties could unveil its suitability for niche applications within this broad landscape.

Catalytic Activities and Associated Reaction Mechanisms of this compound Complexes

The catalytic potential of iron-based compounds is a subject of intense research, driven by the desire for efficient, cost-effective, and environmentally benign chemical transformations. nih.gov Iron, in various forms, is known to catalyze a range of reactions, including oxidations, reductions, and carbon-carbon bond formations. nih.gov While specific studies detailing the catalytic activity of this compound are not abundant, the presence of the iron(II) center suggests its potential to participate in catalytic cycles.

The mechanism of iron-catalyzed reactions often involves changes in the oxidation state of the iron center (e.g., between Fe²⁺ and Fe³⁺) and the formation of highly reactive intermediates. nih.govresearchgate.net The ligands surrounding the iron atom play a crucial role in tuning its reactivity and selectivity. nih.gov In the case of this compound, the hexafluorosilicate anion (SiF₆²⁻) would influence the electronic properties of the iron center and, consequently, its catalytic behavior.

Research into related iron-containing catalysts, such as those embedded in zeolites (Fe-MFI), has shown that extra-framework iron species can be highly active in oxidation reactions, for example, the hydroxylation of benzene (B151609) to phenol. researchgate.net The catalytic activity in these systems is often associated with the interplay between different oxidation states of iron. researchgate.net Understanding the coordination chemistry and redox potential of this compound is a critical first step in exploring its potential as a catalyst. Future research could focus on its application in reactions where electron transfer is a key step. numberanalytics.com

Development of Photoluminescent Materials from this compound

A groundbreaking development has been the discovery of strong photoluminescence in this compound hexahydrate (FeSiF₆·6H₂O) nanopowders. rsc.org This finding is particularly noteworthy as this compound had not been previously recognized for its luminescent properties. rsc.orgresearchgate.net The synthesis of these luminescent nanopowders was achieved through an electrochemical process using metallurgical FeSi₂/Si substrates. rsc.org

The observed photoluminescence is in the red-yellow spectral region and is hypothesized to originate from silicon-related electronic defect states within the band gap of the this compound. rsc.orgresearchgate.net This mechanism, where defects or dopants create luminescent centers, is a common strategy in the design of phosphor materials. mdpi.com The development of novel phosphors is crucial for advancing lighting technologies, such as white light-emitting diodes (LEDs). mdpi.com

The ability to generate photoluminescent materials from a relatively simple iron compound opens up new avenues for research. mdpi.com Future work will likely focus on optimizing the synthesis conditions to control the size, morphology, and defect structure of the this compound nanoparticles, thereby tuning their luminescent properties. dntb.gov.ua Furthermore, doping the material with other ions could potentially enhance its quantum efficiency and shift the emission wavelength, expanding its range of applications. researchgate.net

Interactive Data Table: Photoluminescence of this compound

PropertyDescriptionSource
MaterialThis compound hexahydrate (FeSiF₆·6H₂O) nanopowder rsc.org
Synthesis MethodElectrochemical rsc.org
LuminescenceStrong photoluminescence in the red-yellow spectral region rsc.orgresearchgate.net
Proposed MechanismSi-related electronic defect states within the band gap rsc.orgresearchgate.net

Integration of this compound into Metal-Organic Frameworks (MOFs) and Hybrid Materials

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. sigmaaldrich.comwikipedia.org Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, separation, and catalysis. wikipedia.orgnih.gov

The integration of this compound into MOF structures represents an intriguing area of research. The hexafluorosilicate anion (SiF₆²⁻) can act as a linker, coordinating with metal centers to form extended frameworks. For instance, computational studies have explored the structure of a zinc-based MOF containing pyrazine (B50134) and hexafluorosilicate linkers. chemrxiv.org

Iron-based MOFs are of particular interest due to the unique redox, photochemical, and catalytic properties of iron. nih.gov By incorporating this compound, it may be possible to create MOFs with novel topologies and functionalities. The presence of both the iron center and the hexafluorosilicate linker could lead to synergistic effects, enhancing properties such as catalytic activity or selective gas adsorption. nih.gov The synthesis of such materials would likely involve solvothermal or hydrothermal methods, where the components self-assemble into the desired framework structure. nih.gov

The development of hybrid materials that combine this compound with other components, such as polymers or other inorganic nanoparticles, could also lead to materials with enhanced properties. For example, incorporating it into a polymer matrix could create a composite with tailored magnetic or luminescent characteristics.

Role of this compound in Advanced Battery Technologies (e.g., anode material modification)

The demand for high-performance lithium-ion batteries (LIBs) has spurred intensive research into advanced electrode materials. numberanalytics.comidtechex.com While graphite (B72142) is the conventional anode material, its capacity is limited. numberanalytics.com Silicon has emerged as a promising alternative due to its much higher theoretical capacity. numberanalytics.com However, silicon anodes suffer from significant volume expansion during charging and discharging, which leads to mechanical degradation and rapid capacity fade. nih.gov

A key challenge in silicon-based anodes is the parasitic chemical reactions that occur at the electrode-electrolyte interface. nih.gov One such detrimental reaction involves the interaction of silicon with the common electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF₆), leading to the formation of lithium hexafluorosilicate (Li₂SiF₆). nih.gov This process consumes active silicon and contributes to the decline in battery performance. nih.gov

While the formation of a hexafluorosilicate species is generally detrimental in this context, understanding its formation mechanism is crucial for developing strategies to mitigate it. nih.gov One approach has been to coat the silicon nanoparticles with a protective layer, such as silicon carbide (SiC), to inhibit this unwanted reaction. nih.gov

Although not directly used as an active material, the chemistry of hexafluorosilicates is central to the challenges facing next-generation battery anodes. Further research into the electrochemical behavior of this compound and related compounds could provide insights into the interfacial phenomena occurring in LIBs and potentially lead to the development of novel electrolyte additives or surface coatings to improve battery stability and longevity. thermofisher.comgoogle.com

Corrosion Inhibition Mechanisms Associated with this compound (derived from related hexafluorosilicic acid chemistry)

The prevention of corrosion is a critical concern across numerous industries. specialchem.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. specialchem.com The mechanism of inhibition often involves the formation of a protective film on the metal surface. mdpi.com

While direct studies on this compound as a corrosion inhibitor are limited, its parent acid, hexafluorosilicic acid (H₂SiF₆), and its salts are known to exhibit corrosion-inhibiting properties. riverlandtrading.comdf-chemicals.com Hexafluorosilicic acid is used in metal surface treatments, where it can form a protective conversion coating. riverlandtrading.com For example, when applied to a calcium-rich surface like concrete, it reacts to form calcium fluoride (B91410) (CaF₂), a dense and acid-resistant layer. df-chemicals.comwikipedia.org

The primary inhibiting species is the hexafluorosilicate anion (SiF₆²⁻). google.com In an electrochemical corrosion cell, this anion can inhibit the anodic reaction, which is the dissolution of the metal. google.comresearchcommons.org The mechanism involves the adsorption of the inhibitor onto the metal surface, which can occur through physical (electrostatic) or chemical bonding. mdpi.comresearchcommons.org This adsorbed layer acts as a barrier, preventing corrosive species from reaching the metal. mdpi.com

Addition products of hexafluorosilicic acid with organic bases have been developed as corrosion inhibitors, particularly for light metals like aluminum and its alloys. google.com These compounds can offer both anodic inhibition via the hexafluorosilicate anion and cathodic inhibition from the organic base. google.com Given that this compound provides a source of Fe²⁺ and SiF₆²⁻ ions, its potential as a component in corrosion-inhibiting formulations, possibly in combination with other agents, warrants further investigation. samaterials.compolyu.edu.hk

Interactive Data Table: Corrosion Inhibition by Hexafluorosilicate

Inhibitor TypeMechanismApplicationSource
Anodic InhibitorForms a protective film, inhibits the anodic partial reaction of corrosion.Metal surface treatment, light metals. google.comresearchcommons.org
Mixed Inhibitor (with organic bases)Anodic inhibition by SiF₆²⁻ and cathodic inhibition by organic bases.Light metal alloys, aircraft construction. google.com
Conversion CoatingReacts with the substrate to form a passive, protective layer (e.g., CaF₂ on concrete).Concrete sealing, metal pre-treatment. df-chemicals.comwikipedia.org

Future Research Directions and Methodological Advances in Ferrous Hexafluorosilicate Studies

Development of Novel, Sustainable Synthetic Routes for Ferrous Hexafluorosilicate (B96646)

The traditional synthesis of hexafluorosilicate salts often involves hazardous reagents and energy-intensive processes. The development of novel and sustainable synthetic routes is a key area of future research, focusing on environmental compatibility, cost-effectiveness, and the generation of materials with unique properties.

One promising approach is the adoption of electrochemical methods . Research has demonstrated the electrochemical synthesis of luminescent ferrous hexafluorosilicate (FFS) nano-powders directly from bulk metallurgical ferrosilicon (B8270449) (FeSi₂) substrates. researchgate.net This method not only offers a direct route to nanoscale materials but also imparts novel photoluminescent properties not observed in the bulk material. researchgate.net The principles of sustainable electrochemistry, which utilize electrical current in place of chemical reagents, can reduce waste and energy consumption, representing a greener alternative for producing FFS and other hexafluorosilicate compounds.

Another significant avenue is the utilization of industrial byproducts. Hexafluorosilicic acid (H₂SiF₆), a major byproduct of the fertilizer industry, is being explored as a low-cost and valuable source of both silicon and fluorine. acs.org Studies have shown its successful use in synthesizing high-quality mesostructured silica (B1680970) (MCM-41), which can serve as a support for iron-based catalysts and sorbents. acs.org Similarly, sustainable methods are being developed to synthesize iron-containing zeolites from coal fly ash, another industrial waste product rich in silica, alumina, and iron oxides. oaepublish.com These "waste-to-wealth" strategies, such as using fluoride (B91410) technology to process copper-smelting slags to extract iron and silica, exemplify the move towards a circular economy in chemical manufacturing. researchcommons.org Green synthesis approaches using plant extracts as reducing and capping agents are also being explored for creating iron-based nanoparticles, a method that is non-toxic and environmentally friendly. frontiersin.orgnih.gov

Table 1: Novel and Sustainable Synthetic Routes

Method Key Features Precursors Potential Advantages
Electrochemical Synthesis Direct synthesis of nano-powders; can impart novel properties. researchgate.net Metallurgical FeSi₂/Si substrates, hexafluorosilicic acid. researchgate.net Reduced waste, potential for unique material properties (e.g., luminescence).
Industrial Byproduct Utilization Uses waste streams as low-cost feedstocks. acs.org Hexafluorosilicic acid (from fertilizer production), coal fly ash. acs.orgoaepublish.com Cost-effective, reduces environmental impact of industrial waste.
Green Synthesis Employs natural materials like plant extracts. frontiersin.orgnih.gov Iron salts, plant extracts (e.g., Moringa oleifera). nih.gov Environmentally benign, non-toxic, simple, and cost-effective.
Fluoride Technology Processes metallurgical slags to recover valuable components. researchcommons.org Copper-smelting slags, fluorinating agents. researchcommons.org Resource recovery from waste, creation of valuable chemical products.

Exploration of New Spectroscopic Probes for In-depth Characterization of this compound

A comprehensive understanding of the structural, electronic, and magnetic properties of this compound is crucial for its application. While traditional techniques are valuable, future studies will increasingly rely on a multi-spectroscopic approach, combining several advanced probes to gain deeper insights.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, is a powerful tool for studying hexafluorosilicate compounds. It is highly sensitive to the local chemical environment and can be used to investigate hydrolysis reactions and identify transient intermediate species in solution, such as the SiF₅⁻ ion. researchgate.net

For a detailed analysis of the iron center, Mössbauer spectroscopy remains indispensable. It provides specific information about the oxidation state, spin state, and the covalency of the iron-ligand bonds. researchgate.net This can be complemented by High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) , which is used to accurately determine the spin Hamiltonian parameters of the Fe(II) ion, offering insights into the magnetic anisotropy of the system. nationalmaglab.org

To probe the vibrational and electronic properties, a combination of techniques is effective. Fourier-Transform Infrared (FTIR) and Raman spectroscopy can identify the characteristic vibrational modes of the SiF₆²⁻ anion and how they are affected by the crystal structure and interactions with the cation. spectroscopyonline.com A suite of other techniques, including UV/visible/near-IR absorption, Circular Dichroism (CD), and X-ray Photoelectron Spectroscopy (XPS) , can provide a complete picture of the electronic transitions and surface chemical composition. frontiersin.orgnih.govnih.gov The use of synchrotron-based methods like X-ray Fluorescence (XRF) and Extended X-ray Absorption Fine Structure (EXAFS) allows for the precise determination of elemental composition and the local coordination environment of the iron atoms. nih.gov

Table 2: Advanced Spectroscopic Probes for this compound Characterization

Spectroscopic Probe Information Provided Specific Application Example
¹⁹F NMR Monitors the chemical environment of fluorine; detects hydrolysis intermediates. researchgate.net Studying the dissociation and stability of the hexafluorosilicate anion in solution. researchgate.net
Mössbauer Spectroscopy Determines iron oxidation state, spin state, and magnetic properties. researchgate.net Confirming the paramagnetic state of iron cations in hydrated iron fluoridotitanate. researchgate.net
HFEPR Measures zero-field splitting and g-tensors of paramagnetic Fe(II) ions. nationalmaglab.org Accurately determining spin Hamiltonian parameters in pure and doped this compound crystals. nationalmaglab.org
FTIR & Raman Spectroscopy Identifies vibrational modes of the SiF₆²⁻ anion and functional groups. spectroscopyonline.com Characterizing the symmetry and distortion of the hexafluorosilicate anion in different salts. spectroscopyonline.com
XPS & XRF Determines surface and bulk elemental composition and oxidation states. nih.govnih.gov Confirming the presence and ratio of Fe, Si, and F in synthesized materials. nih.gov
EXAFS Provides information on the local atomic structure around the iron atom (bond distances, coordination number). nih.gov Characterizing the metal binding sites and cofactors in iron-regulating proteins. nih.gov

Advanced Computational Modeling for Complex Phenomena in this compound Systems

Computational modeling has become a vital tool for predicting the properties and behavior of materials, guiding experimental efforts, and providing insights that are difficult to obtain through experiments alone. numberanalytics.com For this compound, advanced computational methods are key to understanding complex phenomena from the electronic to the process level. nih.gov

Density Functional Theory (DFT) calculations are particularly powerful for investigating the electronic structure of the [Fe(H₂O)₆]²⁺ ion and the SiF₆²⁻ anion. nationalmaglab.org These quantum mechanical calculations can predict spectroscopic parameters, reaction mechanisms, and the stability of different structural configurations. numberanalytics.com By simulating the electronic and magnetic properties, researchers can correlate structural features with experimental data from techniques like Mössbauer and HFEPR spectroscopy. nationalmaglab.org

At a larger scale, computational modeling is used to design and predict the performance of materials incorporating hexafluorosilicate anions. For instance, in the field of Metal-Organic Frameworks (MOFs), computational simulations are used to understand the host-guest interactions between the porous framework containing SiF₆²⁻ pillars and small gas molecules. rsc.org This allows for the rational design of MOFs with optimized pore chemistry and size for specific applications, such as the selective separation of hydrocarbons. rsc.org These models can predict adsorption capacities and selectivities, accelerating the discovery of new materials for energy-efficient chemical separations.

Furthermore, process systems engineering models can be employed to optimize the synthesis and application of this compound at an industrial scale. nih.gov By coupling process simulation with fundamental chemical and physical phenomena, it is possible to design more efficient reactors, optimize operating conditions, and develop sustainable manufacturing processes.

Emerging Applications of this compound in Novel Materials Science and Engineering

Research into this compound is revealing novel properties and applications that extend beyond its traditional uses. These emerging applications in materials science and engineering leverage the unique characteristics of the compound, particularly at the nanoscale.

A significant recent discovery is the strong photoluminescence exhibited by this compound nano-powders synthesized via electrochemical methods. researchgate.net These nano-powders show strong emissions in the red-yellow spectral region, a property not found in the bulk material. researchgate.net This discovery opens up potential applications in optoelectronics, bio-imaging, and sensing, where luminescent nanomaterials are in high demand.

The hexafluorosilicate anion itself is being used as a functional component in the design of advanced porous materials. Specifically, it acts as a pillar in Metal-Organic Frameworks (MOFs) , creating materials with specific pore sizes and chemical affinities. oaepublish.com These "SIFSIX" materials have shown exceptional performance in the selective adsorption and separation of industrially important gases like acetylene (B1199291) from ethylene, a critical and energy-intensive process in the chemical industry. rsc.org

Furthermore, the components of this compound are valuable in catalysis and environmental remediation. Mesostructured silica derived from hexafluorosilicic acid can be used as a high-surface-area support for iron oxide-based nanocomposites. acs.org These composites have proven to be efficient and regenerable sorbents for removing hydrogen sulfide (B99878) (H₂S) from syngas. acs.org There is also growing interest in using advanced ferrous alloys and iron-based nanoparticles in sectors like energy and aerospace, as well as for their antimicrobial properties and in wastewater treatment, indicating broad future potential for iron-based compounds derived from sustainable sources. frontiersin.orgnumberanalytics.comamericanelements.com

Q & A

Q. What are the optimal synthesis parameters for producing high-purity ferrous hexafluorosilicate?

Category: Synthesis Optimization Answer: Synthesis of this compound requires precise control of reaction conditions. Key parameters include:

  • Precursor selection : Use stoichiometric ratios of iron(II) salts and hexafluorosilicic acid (H2_2SiF6_6) to avoid impurities.
  • Temperature : Maintain temperatures between 20–25°C to prevent thermal decomposition or side reactions .
  • Reagent concentration : Excess sodium chloride (NaCl) or hydroxide (NaOH) can lead to back-dissolution of the product; concentrations above 25% NaCl degrade crystal integrity .
  • Crystallization time : Extended contact times (≥2 hours) improve yield but may increase porosity in crystals .

Q. Which spectroscopic and structural characterization techniques are most effective for analyzing this compound?

Category: Material Characterization Answer:

  • X-ray diffraction (XRD) : Identifies crystal structure and phase purity. Hexagonal crystal symmetry is typical for hexafluorosilicates .
  • Scanning Electron Microscopy (SEM) : Reveals morphology and porosity. This compound crystals exhibit six-armed hexagonal shapes under optimal synthesis .
  • 19F Nuclear Magnetic Resonance (NMR) : Detects dissociation products (e.g., SiF5_5^-) in aqueous solutions, critical for stability studies .

Q. What stability considerations are critical for handling this compound in aqueous environments?

Category: Chemical Stability Answer: this compound undergoes pH-dependent hydrolysis:

  • Above pH 3.5 : Dissociates into free fluoride (F^-) and silicic acid (H4_4SiO4_4) without detectable intermediates .
  • Below pH 3.5 : Forms SiF5_5^- intermediates, which influence reactivity in biological or catalytic systems .
  • Buffer compatibility : Avoid phosphate or citrate buffers, as they fail to stabilize pH during dissociation, leading to erroneous experimental outcomes .

Advanced Research Questions

Q. How can researchers validate the accuracy and precision of quantitative determination methods for this compound?

Category: Analytical Method Validation Answer: Follow pharmacopeial validation protocols, as demonstrated for cetylpyridinium hexafluorosilicate:

  • Linearity : Ensure correlation coefficient r0.9993r \geq 0.9993 over a defined concentration range .
  • Accuracy : Recovery rates should fall within 98–102% using spiked samples .
  • Precision : Relative standard deviation (RSD) ≤ 0.32% for intra-day and inter-day reproducibility .
  • Detection limits : Use chromatographic-grade samples with impurity thresholds < 0.5% .

Q. How can contradictions in dissociation pathways of this compound under varying pH be resolved?

Category: Data Contradiction Analysis Answer: Discrepancies arise from pH-dependent speciation:

  • High pH (>5) : Silica oligomerization complicates equilibrium measurements, requiring corrections for silicic acid polymerization .
  • Low pH (<3.5) : 19F NMR confirms SiF5_5^- intermediates, which dominate dissociation kinetics .
  • Methodological adjustments : Use ionic strength-adjusted solutions and real-time pH monitoring to reconcile conflicting data .

Q. What strategies improve the hydrothermal stability of this compound in catalytic applications?

Category: Material Modification Answer: Post-synthetic treatments enhance stability:

  • Ammonium hexafluorosilicate (AHFS) treatment : Introduces structural rigidity in metal-organic frameworks (MOFs) by crosslinking active sites, as shown in Cu-SSZ-13 catalysts. Hydrothermal aging at 850°C for 12 hours demonstrated retained catalytic activity after AHFS modification .
  • Surface passivation : Apply side-wall coatings (e.g., ammonium hexafluorosilicate) to mitigate degradation in reactive environments .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas separation applications?

Category: Advanced Material Design Answer:

  • Linker design : Use hexafluorosilicate anions as charge-balancing moieties in copper-based MOFs. This enhances acetylene adsorption selectivity (39.7–44.8) via host-guest interactions .
  • Pore chemistry tuning : Adjust organic linkers to optimize pore size (~4 Å) for selective binding of C2_2H2_2 over C2_2H4_4 .
  • Adsorption testing : Validate performance using breakthrough curve analysis with 1/99 C2_2H2_2/C2_2H4_4 mixtures; capacity ≥ 0.73 mmol/g indicates industrial viability .

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